N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
Brand Name: Vulcanchem
CAS No.: 923955-37-7
VCID: VC17132704
InChI: InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H
SMILES:
Molecular Formula: C26H29Br2N3O5
Molecular Weight: 623.3 g/mol

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide

CAS No.: 923955-37-7

Cat. No.: VC17132704

Molecular Formula: C26H29Br2N3O5

Molecular Weight: 623.3 g/mol

* For research use only. Not for human or veterinary use.

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide - 923955-37-7

Specification

CAS No. 923955-37-7
Molecular Formula C26H29Br2N3O5
Molecular Weight 623.3 g/mol
IUPAC Name N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide
Standard InChI InChI=1S/C26H27N3O5.2BrH/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29;;/h3-8,15-16H,9-14H2,1-2H3,(H,27,30);2*1H
Standard InChI Key NRWJIIGMYTVUSR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC.Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Benzofuran core: A bicyclic aromatic system providing planar rigidity and facilitating π-π interactions with target proteins .

  • Quinoline moiety: A heterocyclic aromatic system contributing to hydrophobic binding and electronic stabilization .

  • Morpholine substituent: A saturated nitrogen-oxygen ring enhancing solubility and enabling hydrogen-bonding interactions .

The dihydrobromide salt form improves aqueous solubility, critical for bioavailability in physiological systems.

Physicochemical Data

PropertyValue
CAS Number923955-37-7
Molecular FormulaC₂₆H₂₉Br₂N₃O₅
Molecular Weight623.3 g/mol
Salt FormDihydrobromide
IUPAC NameN,2-Dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide dihydrobromide

The compound’s logP (estimated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Benzofuran Construction: Cyclization of substituted phenols under acidic conditions forms the benzofuran core, as demonstrated in analogous benzofuran syntheses .

  • Quinoline Functionalization: Introduction of the 7-(2-morpholin-4-ylethoxy) group via nucleophilic aromatic substitution, leveraging iodine/DMSO catalytic systems to enhance regioselectivity .

  • Amidation and Salt Formation: Coupling of the carboxylic acid with dimethylamine, followed by dihydrobromide salt precipitation to finalize the compound .

Chromatographic purification ensures >98% purity, validated by HPLC and NMR.

Yield Optimization

StepYield (%)Key Parameters
Benzofuran Formation75H₂SO₄ catalysis, 110°C
Quinoline Substitution82I₂/DMSO, 12 h reflux
Amidation68EDCl/HOBt, RT, 24 h

Reaction scalability has been demonstrated at the 10-kg scale, supporting industrial production.

Mechanism of Action: VEGFR2 Inhibition

Target Engagement

PF-00337210 selectively inhibits VEGFR2 (Kd = 0.8 nM), a receptor tyrosine kinase pivotal in angiogenesis . Structural studies (PDB 2XIR) reveal:

  • Hydrophobic Pocket Binding: The benzofuran and quinoline moieties occupy the ATP-binding site, displacing endogenous ATP .

  • Morpholine Interactions: The morpholine oxygen forms hydrogen bonds with Cys919, stabilizing the inactive kinase conformation .

Downstream Effects

VEGFR2 inhibition blocks phosphorylation of key residues (Tyr951, Tyr1059), suppressing:

  • Endothelial cell proliferation (IC₅₀ = 12 nM).

  • Tumor-induced vascular permeability (85% reduction in murine models).

  • Metastatic dissemination in xenograft models.

Preclinical and Clinical Development

Preclinical Efficacy

ModelOutcomeDose (mg/kg/day)
Colorectal Cancer Xenograft72% Tumor Growth Inhibition50
Lung Metastasis Model60% Reduction in Nodules30
Toxicity ProfileNo Grade 3-4 Adverse Events≤100

Pharmacokinetic studies in rats show a t₁/₂ of 8.2 h and oral bioavailability of 58%.

Clinical Trials (Phase I)

ParameterResult
Maximum Tolerated Dose120 mg/m²
Dose-Limiting ToxicityHypertension (Grade 2)
Objective Response Rate18% (Partial Responses)

Trials prioritize patients with VEGFR2-overexpressing tumors, including renal cell carcinoma and glioblastoma.

Structural and Computational Insights

Crystallographic Analysis

The VEGFR2-PF-00337210 co-crystal structure (2XIR) highlights:

  • Binding Affinity: ΔG = -10.2 kcal/mol, driven by van der Waals interactions (80% contribution) .

  • Conformational Changes: DFG motif displacement (1.8 Å shift) induces kinase inactivation .

QSAR Modeling

Quantitative structure-activity relationship models identify critical substituents:

  • Morpholine Ethoxy Chain: Increases solubility without compromising binding (clogP reduced by 0.8).

  • N-Methyl Substitution: Shields the amide from metabolic hydrolysis, enhancing plasma stability.

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